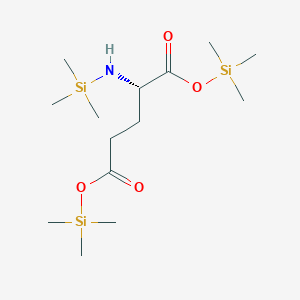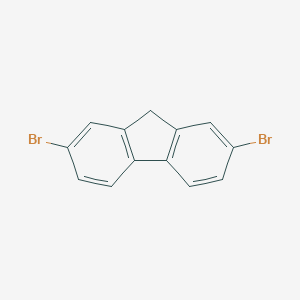
2,7-Dibromofluorene
概要
説明
2,7-Dibromofluorene is a halogenated polycyclic aromatic compound . It has been used as a template for the N-carbazole capped oligofluorenes, which show potential as hole-transporting materials for organic light-emitting devices (OLEDs) .
Synthesis Analysis
2,7-Dibromofluorene can be synthesized from 2,7-dibromo-9-fluorenone by reacting with a Grignard reagent of 2-bromobiphenyl . Another method involves using 2,7-dibromone ketone as the raw material, with ethanol as the reaction solvent, and it is prepared by zinc and mercury and concentrated hydrochloric acid . It can also be synthesized by reacting 2,7-dibromofluorene and p-dimethylaminonitrosobenzene in ethanol in the presence of metallic sodium or potassium cyanide .
Molecular Structure Analysis
The molecular formula of 2,7-Dibromofluorene is C13H8Br2 . It is a halogenated polycyclic aromatic compound .
Chemical Reactions Analysis
2,7-Dibromofluorene can be used as a template for the N-carbazole capped oligofluorenes . It can also be synthesized from 2,7-dibromo-9-fluorenone by reacting with a Grignard reagent of 2-bromobiphenyl .
Physical And Chemical Properties Analysis
2,7-Dibromofluorene is a white to orange to green powder or crystal . Its melting point is between 164.0 to 168.0 °C .
科学的研究の応用
Organic Light Emitting Devices (OLEDs)
2,7-Dibromofluorene is used as a template for the N-carbazole capped oligofluorenes, which show potential as hole-transporting materials for organic light emitting devices (OLEDs) . OLEDs are used in various applications such as display screens for consumer electronics, solid-state lighting, and others.
Synthesis of Conjugated Polymers
This compound is also used in the synthesis of conjugated polymers . Conjugated polymers are a type of polymers where the backbone chain of the molecule has alternating single and double bonds. These polymers have unique electronic properties and are used in various applications such as organic photovoltaics, organic field-effect transistors, and others.
Label-free DNA Microarrays
2,7-Dibromofluorene is used in the synthesis of a specific conjugated polymer, poly [9,9′-bis (6′′-N,N,N-trimethylammonium)hexyl)fluorene-co-alt-4,7- (2,1,3-benzothiadiazole) dibromide] (PFBT), which is used in label-free DNA microarrays . DNA microarrays are a technology used to detect the presence of DNA sequences in a sample, and the label-free approach can simplify the process and reduce the cost.
Preparation of Blue Photoluminescent Unsymmetrically Substituted Polyfluorene
2,7-Dibromofluorene is used in the preparation of blue photoluminescent unsymmetrically substituted polyfluorene . These materials can emit blue light when excited and are used in various applications such as blue light-emitting diodes (LEDs), blue lasers, and others.
Preparation of 2,7-Dibromofluorene Monomers Containing Benzyl Ether Dendrons
This compound is used in the preparation of 2,7-dibromofluorene monomers containing benzyl ether dendrons (generations 1, 2 and 3) in the 9,9′-position of the fluorene ring . These monomers can be used to synthesize dendritic polymers, which have unique properties and potential applications in various fields such as drug delivery, catalysis, and others.
Hole-Transporting Materials
As mentioned earlier, 2,7-Dibromofluorene is used as a template for the N-carbazole capped oligofluorenes, which show potential as hole-transporting materials . Hole-transporting materials are a key component in various electronic devices such as OLEDs, solar cells, and others.
作用機序
Target of Action
2,7-Dibromofluorene is primarily used as a template for the synthesis of N-carbazole capped oligofluorenes . These oligofluorenes have shown potential as hole-transporting materials for organic light-emitting devices (OLEDs) .
Mode of Action
It is known that it serves as a template for the synthesis of n-carbazole capped oligofluorenes . These oligofluorenes, in turn, play a crucial role in the operation of OLEDs by facilitating the transport of holes (positive charges).
Biochemical Pathways
Its role in the synthesis of n-carbazole capped oligofluorenes suggests it may influence the electronic properties and performance of oleds .
Result of Action
The primary result of the action of 2,7-Dibromofluorene is the creation of N-carbazole capped oligofluorenes . These oligofluorenes are used in OLEDs, where they facilitate the transport of holes, contributing to the device’s light-emitting properties.
Safety and Hazards
将来の方向性
2,7-Dibromofluorene shows potential as a hole-transporting material for organic light-emitting devices (OLEDs) . It may also be used in the synthesis of conjugated polymer, poly [9,9′-bis (6′′- N,N,N -trimethylammonium)hexyl)fluorene- co -alt-4,7- (2,1,3-benzothiadiazole) dibromide] (PFBT), used in label-free DNA microarrays .
特性
IUPAC Name |
2,7-dibromo-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXFJPFSWLMKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167744 | |
| Record name | 2,7-Dibromofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromofluorene | |
CAS RN |
16433-88-8 | |
| Record name | 2,7-Dibromofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016433888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Dibromofluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-Dibromofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromofluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,7-Dibromofluorene?
A1: 2,7-Dibromofluorene has the molecular formula C13H8Br2 and a molecular weight of 324.01 g/mol.
Q2: How can the structure of 2,7-Dibromofluorene be confirmed?
A2: Various spectroscopic techniques are employed to confirm its structure, including:
- 1H NMR, 13C NMR: These techniques provide information about the number and types of hydrogen and carbon atoms, respectively, and their connectivity within the molecule. [, , ]
- Mass Spectrometry (MS): This method determines the molecular weight and fragmentation pattern of the compound, offering structural insights. [, , , ]
- Infrared Spectroscopy (IR): IR spectroscopy identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, , , ]
Q3: What are the common synthetic routes for 2,7-Dibromofluorene?
A3: 2,7-Dibromofluorene is typically synthesized by bromination of fluorene. Several methods have been explored, including:
- Direct Bromination: This approach involves reacting fluorene with bromine in a suitable solvent like chloroform, often utilizing a catalyst such as iron powder. [, ]
- N-Bromosuccinimide (NBS) Bromination: This method employs NBS as a milder brominating agent in the presence of a solvent like propylene carbonate. []
Q4: What role does 2,7-Dibromofluorene play in polymer synthesis?
A4: 2,7-Dibromofluorene serves as a crucial monomer for synthesizing polyfluorenes and their derivatives. The bromine atoms at the 2,7-positions enable various polymerization reactions, such as:
- Suzuki Coupling: This palladium-catalyzed reaction couples 2,7-Dibromofluorene with arylboronic acids or esters to create alternating copolymers. [, , , , , , , , , ]
- Yamamoto Coupling: This nickel-catalyzed polymerization reaction links 2,7-Dibromofluorene units to form polyfluorene homopolymers. [, , ]
- Heck Coupling: This palladium-catalyzed reaction couples 2,7-Dibromofluorene with vinyl or aryl compounds, expanding the structural diversity of the resulting polymers. [, , , , ]
Q5: How can the molecular weight of polymers derived from 2,7-Dibromofluorene be controlled?
A5: Several strategies can be employed to control the molecular weight:
- End-capping reagents: Adding monofunctional aryl halides, like 2-bromofluorene or 4-(tert-butyl)bromobenzene, during polymerization limits chain growth and controls molecular weight. [, , ]
- Monomer feed ratios: Adjusting the ratio of 2,7-Dibromofluorene to other comonomers in copolymerization reactions influences the final polymer chain length. [, , ]
- Reaction time and temperature: Reaction conditions like time and temperature also affect polymerization kinetics and, consequently, molecular weight. [, ]
Q6: What are the key applications of polymers synthesized from 2,7-Dibromofluorene?
A6: Polyfluorenes and their copolymers find applications in a range of optoelectronic devices due to their excellent optical and electronic properties:
- Polymer Light-Emitting Diodes (PLEDs): Polyfluorenes are widely studied as blue-light emitters in PLEDs for displays and lighting. [, , , , ]
- Organic Solar Cells (OSCs): Fluorene-based copolymers have shown promise in OSCs as electron donor materials for converting sunlight into electricity. []
- Chemosensors: Water-soluble polyfluorenes containing phosphonate groups have been investigated as sensitive and selective chemosensors for detecting metal ions like Fe3+. []
Q7: How does the structure of the polymer backbone influence its properties?
A7: The nature of the repeating units and their arrangement in the polymer backbone significantly impact the material's properties. For instance:
- Alkyl substituents: Introducing alkyl groups at the 9-position of fluorene units enhances solubility in organic solvents and influences interchain interactions, impacting film morphology and electroluminescence properties. [, , , ]
- Conjugation length: The length of the conjugated system affects the polymer's bandgap, absorption, and emission wavelengths. Longer conjugation lengths generally lead to red-shifted absorption and emission. []
- Side chain functional groups: Incorporating functional groups, such as phosphonate or amino groups, can impart water solubility to the polymer, expanding its potential applications. [, ]
Q8: What are some limitations of 2,7-Dibromofluorene and its derivatives?
A8:
- Aggregation: Polyfluorenes tend to aggregate in the solid state, potentially leading to a shift in emission color (from blue to green) and reduced fluorescence efficiency. Strategies like incorporating bulky side groups or designing specific polymer architectures aim to address this issue. [, , , , ]
- Sensitivity to Oxygen: The Ni(0)-catalyzed polymerization reactions used to synthesize polyfluorenes are sensitive to oxygen and moisture, requiring careful handling and inert reaction conditions. []
Q9: How is computational chemistry employed in research related to 2,7-Dibromofluorene?
A9: Computational methods are valuable tools for:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



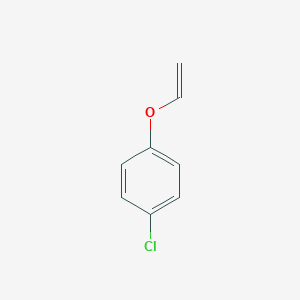
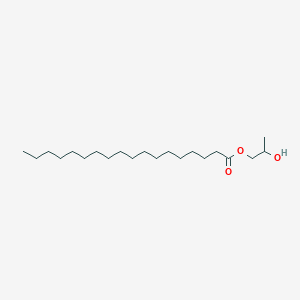
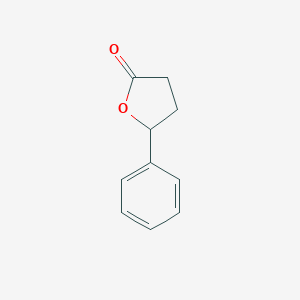

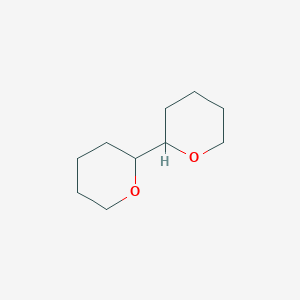
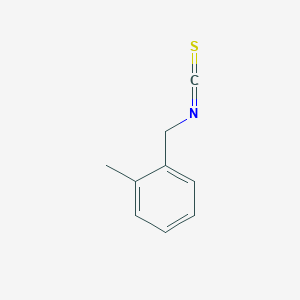
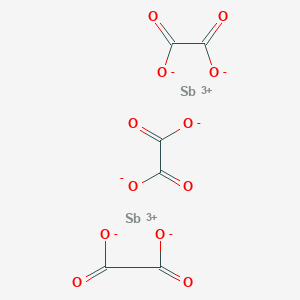


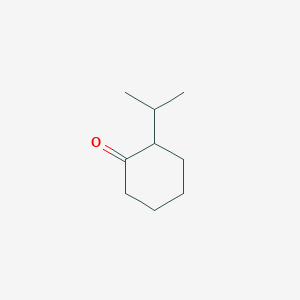
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B93568.png)
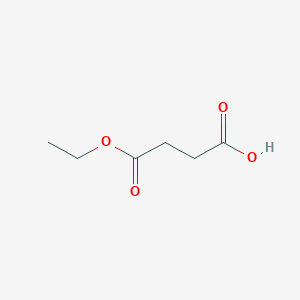
![2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one](/img/structure/B93571.png)
